molecular formula C10H17N3O2 B13968632 Succinimide, N-(4-methyl-1-piperazinylmethyl)- CAS No. 38221-40-8

Succinimide, N-(4-methyl-1-piperazinylmethyl)-

Cat. No.: B13968632
CAS No.: 38221-40-8
M. Wt: 211.26 g/mol
InChI Key: KBYIGOZJUBSJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinimide, N-(4-methyl-1-piperazinylmethyl)-: is a chemical compound with the molecular formula C₁₀H₁₈N₂O₂. It is a derivative of succinimide, where the hydrogen atom on the nitrogen is replaced by a 4-methyl-1-piperazinylmethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimide, N-(4-methyl-1-piperazinylmethyl)- typically involves the reaction of succinimide with 4-methyl-1-piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of Succinimide, N-(4-methyl-1-piperazinylmethyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Succinimide, N-(4-methyl-1-piperazinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted succinimide compounds. These products have significant applications in various chemical and pharmaceutical processes .

Scientific Research Applications

Succinimide, N-(4-methyl-1-piperazinylmethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Succinimide, N-(4-methyl-1-piperazinylmethyl)- involves its interaction with specific molecular targets and pathways. It binds to voltage-sensitive calcium channels, modulating their activity and affecting calcium ion influx into cells. This modulation influences various cellular processes, including neurotransmitter release, gene expression, and cell motility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinimide, N-(4-methyl-1-piperazinylmethyl)- is unique due to the presence of the 4-methyl-1-piperazinylmethyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and broadens its range of applications compared to its parent compound and other similar derivatives .

Properties

CAS No.

38221-40-8

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

1-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C10H17N3O2/c1-11-4-6-12(7-5-11)8-13-9(14)2-3-10(13)15/h2-8H2,1H3

InChI Key

KBYIGOZJUBSJGO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C(=O)CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.